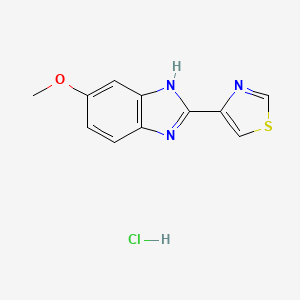
1,3-Dipalmitoil-2-cloropropanodiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dipalmitoyl-2-chloropropanediol, also known as Hexadecanoic acid, 2-chloro-1,3-propanediyl ester, is a compound with the molecular formula C35H67ClO4 and a molecular weight of 587.36 g/mol . This compound is part of the fatty acyls and lipids category and is used in various scientific research applications .
Aplicaciones Científicas De Investigación
1,3-Dipalmitoyl-2-chloropropanediol is used in various scientific research fields, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dipalmitoyl-2-chloropropanediol can be synthesized through the esterification of hexadecanoic acid (palmitic acid) with 2-chloro-1,3-propanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of 1,3-Dipalmitoyl-2-chloropropanediol follows similar synthetic routes but on a larger scale. The process involves the esterification of palmitic acid with 2-chloro-1,3-propanediol in the presence of an acid catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dipalmitoyl-2-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Mecanismo De Acción
The mechanism of action of 1,3-Dipalmitoyl-2-chloropropanediol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and function . Additionally, it may act as a substrate or inhibitor for enzymes involved in fatty acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dipalmitoyl-3-chloropropanediol: Another chlorinated fatty acid ester with similar properties.
1,3-Dipalmitoyl-2-hydroxypropanediol: A hydroxy derivative formed through substitution reactions.
Uniqueness
1,3-Dipalmitoyl-2-chloropropanediol is unique due to its specific structure, which includes a chlorinated propanediol backbone esterified with palmitic acid. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
18-chloro-17,17-dihydroxypentatriacontane-16,20-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(37)31-33(36)35(39,40)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,39-40H,3-31H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSGNNSVSOVARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCC)(O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)






